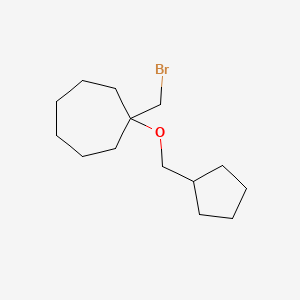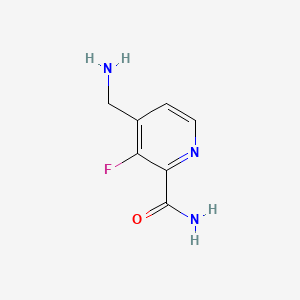![molecular formula C8H11N5 B13637938 1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-4-amine CAS No. 1201363-95-2](/img/structure/B13637938.png)
1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable subject of study in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-4-amine typically involves the formation of the imidazole and pyrazole rings followed by their subsequent coupling. One common method includes the reaction of 1-methyl-1H-imidazole-2-carbaldehyde with hydrazine derivatives to form the pyrazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazole or pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism by which 1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-4-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparación Con Compuestos Similares
- 1-Methyl-1H-imidazol-2-yl)methanamine
- 1-Methyl-1H-imidazol-4-yl)methylamine
- 1-(4-Methyl-1H-imidazol-5-yl)methanamine hydrochloride
Comparison: 1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-4-amine is unique due to the presence of both imidazole and pyrazole rings, which confer distinct chemical properties. Compared to similar compounds, it exhibits a broader range of reactivity and potential biological activities, making it a versatile compound in research and industrial applications .
Propiedades
Número CAS |
1201363-95-2 |
|---|---|
Fórmula molecular |
C8H11N5 |
Peso molecular |
177.21 g/mol |
Nombre IUPAC |
1-[(1-methylimidazol-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C8H11N5/c1-12-3-2-10-8(12)6-13-5-7(9)4-11-13/h2-5H,6,9H2,1H3 |
Clave InChI |
ULSMUNZYDBXQRZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1CN2C=C(C=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13637857.png)










![2',3-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13637942.png)


